Structural and Physicochemical Distinction from a Close Quinoline Analog
The target compound differs fundamentally from its close analog N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide (CAS 329907-07-5) in its core heterocycle. The target compound contains a quinoxaline (benzopyrazine) ring, introducing an additional nitrogen atom that acts as a hydrogen bond acceptor. This results in a higher topological polar surface area (TPSA) of 98.6 Ų [1] compared to the analog's predicted TPSA, which is expected to be lower due to the replacement of one nitrogen with a carbon. This difference directly impacts passive membrane permeability and target binding profiles. The quinoxaline core is a privileged structure in kinase inhibition, whereas the quinoline core is more prevalent in antimalarial agents, indicating divergent biological activity spaces.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Heterocyclic Core Composition |
|---|---|
| Target Compound Data | TPSA = 98.6 Ų; Core: Quinoxaline (benzopyrazine, contains two nitrogen atoms) [1] |
| Comparator Or Baseline | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide (CAS 329907-07-5); Core: Quinoline (benzopyridine, contains one nitrogen atom) |
| Quantified Difference | Estimated TPSA difference > 10 Ų; presence of an additional hydrogen bond acceptor in the target compound. |
| Conditions | Computed physicochemical properties derived from PubChem (2026 release) and structural analysis. |
Why This Matters
The difference in TPSA and hydrogen bonding capacity directly influences the compound's absorption, distribution, and receptor interaction profile, making the target compound unsuitable for substitution in a SAR program optimized for quinoline-based analogs.
- [1] PubChem. (2026). Compound Summary for CID 16452068: N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide. National Center for Biotechnology Information. Retrieved May 8, 2026. View Source
